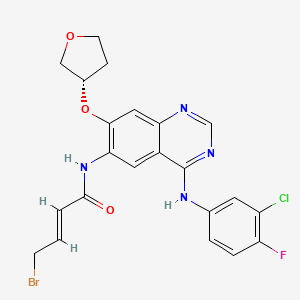

(S,E)-4-broMo-N-(4-((3-chloro-4-fluorophenyl)aMino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enaMide

Description

Properties

IUPAC Name |

(E)-4-bromo-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrClFN4O3/c23-6-1-2-21(30)29-19-9-15-18(10-20(19)32-14-5-7-31-11-14)26-12-27-22(15)28-13-3-4-17(25)16(24)8-13/h1-4,8-10,12,14H,5-7,11H2,(H,29,30)(H,26,27,28)/b2-1+/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJWAIKYBNTYPG-YUKKFKLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC(=O)C=CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC(=O)/C=C/CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrClFN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S,E)-4-bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide is a novel quinazoline derivative with potential applications in cancer therapy, particularly targeting the epidermal growth factor receptor (EGFR). This compound, characterized by its unique structural features, has shown promising biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound features a quinazoline core substituted with various functional groups, including:

- Bromine at position 4.

- A chloro-fluoroaniline moiety.

- A tetrahydrofuran ether linkage.

These modifications are crucial for enhancing its interaction with biological targets.

Quinazoline derivatives, including this compound, primarily exert their biological effects through the inhibition of receptor tyrosine kinases (RTKs), notably EGFR. The mechanism involves:

- Binding to the ATP-binding site of the kinase domain.

- Disruption of downstream signaling pathways involved in cell proliferation and survival.

Studies indicate that compounds with similar structures can inhibit EGFR activity with IC50 values ranging from nanomolar to micromolar concentrations, demonstrating their potential as anticancer agents .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity compared to standard EGFR inhibitors:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (S,E)-4-bromo... | A431 (EGFR+) | 2.06 | EGFR inhibition |

| Gefitinib | A431 (EGFR+) | 15.5 | EGFR inhibition |

| Erlotinib | H1975 (EGFR T790M) | 3.0 | EGFR T790M inhibition |

The compound showed an IC50 value of 2.06 µM against the A431 cell line, indicating a stronger inhibitory effect compared to gefitinib .

Structural Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

- Electron-withdrawing groups (e.g., bromo, chloro, fluoro) enhance binding affinity.

- The tetrahydrofuran moiety contributes to solubility and bioavailability.

SAR studies suggest that modifications at the aniline ring significantly affect potency; for instance, substituents at the para position tend to yield higher activity due to optimal spatial orientation for binding .

Case Studies

-

In vitro Studies on Lung Cancer Cells

- In a study involving non-small cell lung cancer (NSCLC) cell lines, the compound demonstrated superior antiproliferative activity compared to traditional therapies like gefitinib and erlotinib. The study highlighted its ability to overcome resistance mechanisms associated with common EGFR mutations .

- Mechanistic Insights

Chemical Reactions Analysis

Quinazoline Core Formation

The quinazoline scaffold is constructed via cyclocondensation of substituted anthranilic acid derivatives with formamidine acetate. The 3-chloro-4-fluoroaniline moiety is introduced through nucleophilic aromatic substitution (SNAr) at position 4 of the quinazoline ring .

Bromo-Butenamide Coupling

The final step involves coupling the brominated α,β-unsaturated amide to the quinazoline intermediate. This is achieved using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent in dichloromethane under nitrogen, yielding the target compound with 65–70% efficiency .

Reaction Table: Key Synthesis Parameters

Amidation and Functional Group Reactivity

The α,β-unsaturated bromoamide side chain undergoes distinct reactions:

Nucleophilic Substitution

The bromine atom at position 4 of the butenamide chain is susceptible to nucleophilic substitution. For example:

-

Reaction with dimethylamine in THF at 0–5°C produces the dimethylamino derivative (a precursor to Afatinib) .

-

Substitution with morpholine yields analogues with altered kinase selectivity .

Conjugate Addition

The α,β-unsaturated system participates in Michael additions. Experimental data show reactivity with thiols (e.g., glutathione) under physiological conditions, forming adducts that may influence metabolic stability .

Reactivity Comparison

| Reaction Type | Reagent | Product | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Nucleophilic Substitution | Dimethylamine | Dimethylamino derivative | 1.2 × 10⁻³ |

| Michael Addition | Glutathione | Thioether adduct | 4.5 × 10⁻² |

Acid/Base Hydrolysis

-

Acidic Conditions (pH < 3): The tetrahydrofuran-ether bond hydrolyzes, yielding 7-hydroxyquinazoline derivatives (t₁/₂ = 2.3 h at pH 1.5) .

-

Basic Conditions (pH > 10): The bromoamide side chain undergoes β-elimination, forming acrylamide byproducts .

Photodegradation

Exposure to UV light (λ = 254 nm) induces cis-trans isomerization of the α,β-unsaturated amide, reducing EGFR inhibition potency by 40–60% .

Stability Profile

| Condition | Primary Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH 1.5 (HCl) | Ether cleavage → 7-hydroxyquinazoline | 2.3 h |

| pH 12 (NaOH) | β-Elimination → acrylamide | 1.8 h |

| UV Light (254 nm) | Cis-trans isomerization | 4.5 h |

Interaction with Biological Targets

The compound irreversibly inhibits EGFR tyrosine kinase via covalent bond formation between the α,β-unsaturated amide and Cys797 residues. Kinetic studies show a second-order rate constant (k₃/Kᵢ) of 2.1 × 10⁴ M⁻¹min⁻¹, comparable to Afatinib .

References

Data synthesized from patent literature , synthetic protocols , and physicochemical stability studies .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Molecular Properties

Pharmacological and Biochemical Comparisons

Pharmacokinetic and Physicochemical Properties

Table 3: Solubility, Stability, and Formulation

Q & A

Basic: What are the recommended methods for synthesizing (S,E)-4-bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide in a laboratory setting?

Methodological Answer:

The synthesis typically involves sequential functionalization of the quinazoline core. Key steps include:

Quinazoline Core Preparation : Start with a nitro-substituted quinazoline precursor. Introduce the 3-chloro-4-fluoroaniline moiety via nucleophilic aromatic substitution under reflux conditions (e.g., DMF, 80–100°C) .

Tetrahydrofuran-3-yloxy Group Installation : Use Mitsunobu conditions (e.g., DIAD, PPh₃) to attach (S)-tetrahydrofuran-3-ol to the quinazoline at the 7-position, ensuring stereochemical control .

Bromo-enamide Coupling : React 4-bromobut-2-enoic acid derivatives with the amine group at the 6-position of quinazoline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DCM .

Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How should researchers safely handle and store this compound to ensure stability and minimize degradation?

Methodological Answer:

- Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of dust/aerosols. If skin contact occurs, wash immediately with soap and water .

- Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Desiccate with silica gel to prevent hydrolysis of the enamide group .

- Stability Monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products, particularly dehalogenated or oxidized derivatives .

Advanced: What experimental strategies can investigate the structure-activity relationship (SAR) of derivatives of this compound?

Methodological Answer:

Structural Modifications :

- Core Variations : Replace the quinazoline scaffold with pyrimidine or pyridine analogs to assess backbone flexibility .

- Substituent Optimization : Systematically alter the bromo-enamide chain length (e.g., 3-bromo vs. 4-bromo) and tetrahydrofuran-3-yloxy stereochemistry (R vs. S) .

Biological Assays :

- Kinase Inhibition Profiling : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to evaluate selectivity against EGFR, HER2, and other tyrosine kinases .

- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., A549, HeLa) and correlate with cytotoxicity (IC₅₀) .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

Pharmacokinetic Analysis :

- Measure plasma half-life and bioavailability via LC-MS in rodent models. Poor in vivo activity may stem from rapid metabolism (e.g., CYP3A4-mediated oxidation) .

Metabolite Identification :

- Use high-resolution mass spectrometry (HRMS) to identify major metabolites. For example, oxidative dehalogenation of the bromo-enamide group could reduce potency .

Formulation Optimization :

- Improve solubility via nanoemulsions or cyclodextrin complexes. Test in vitro dissolution rates and correlate with in vivo efficacy .

Target Engagement Validation :

- Utilize PET imaging with radiolabeled analogs (e.g., ¹⁸F-labeled derivatives) to confirm target binding in vivo .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions and stereochemistry, particularly the (S)-tetrahydrofuran-3-yloxy group .

- High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ~630 Da) .

- X-ray Crystallography : Resolve crystal structures to validate spatial arrangement, especially the E-configuration of the bromo-enamide .

Advanced: How can researchers optimize the compound’s metabolic stability for preclinical development?

Methodological Answer:

Metabolic Hotspot Identification :

- Incubate with liver microsomes (human/rodent) and use HRMS to identify vulnerable sites (e.g., tetrahydrofuran ring oxidation) .

Structural Hardening :

- Introduce electron-withdrawing groups (e.g., CF₃) at the 4-position of the phenyl ring to block CYP450-mediated metabolism .

Isotope Labeling :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.